BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

Physicochemical profiling Lipophilicity CNS drug-likeness

This racemic N-aryl-3-aminopyrrolidine-2,5-dione is distinguished from simpler analogs by its 3-pyridinylmethylamino side-chain. The para-bromine on the N-phenyl ring introduces halogen-bonding potential, while the pyridine nitrogen adds basicity. This scaffold uniquely combines three vectors for target interaction, making it a superior probe for CNS diversity libraries and COX selectivity profiling compared to 3-alkyl or spiro-cyclohexyl congeners.

Molecular Formula C16H14BrN3O2
Molecular Weight 360.20 g/mol
Cat. No. B5217582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione
Molecular FormulaC16H14BrN3O2
Molecular Weight360.20 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CN=CC=C3
InChIInChI=1S/C16H14BrN3O2/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(20)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2
InChIKeyXFYUSUBCENUYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione – Compound Identity & Procurement Baseline


1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione (CAS not yet assigned; ChemDiv Catalog Y508-6653) belongs to the N-aryl-3-aminopyrrolidine-2,5-dione class, a scaffold combining a succinimide core with a 4-bromophenyl N-substituent and a pyridin-3-ylmethylamino group at the 3-position. This compound is supplied as a racemic mixture with a molecular weight of 360.21 g/mol (C₁₆H₁₄BrN₃O₂) and a calculated logP of 0.58 . Its structure incorporates three pharmacophoric elements—a brominated aromatic ring, a hydrogen-bond-donating secondary amine, and a basic pyridine nitrogen—that collectively distinguish it from simpler pyrrolidine-2,5-dione analogs lacking the pyridinylmethylamino extension [1]. The compound is offered for preclinical screening through ChemDiv’s diversity library.

Why 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione Cannot Be Swapped for Other Pyrrolidine-2,5-diones


Within the pyrrolidine-2,5-dione chemotype, anticonvulsant potency in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models is exquisitely sensitive to the nature and position of substituents at the 3-position of the imide ring [1]. Kamiński and Obniska demonstrated that unsubstituted 1-(2-pyridinyl)-pyrrolidine-2,5-diones are devoid of activity, while 3,3-dialkyl or spiro-cyclohexyl congeners confer protection at doses as low as 30 mg/kg [1]. The present compound introduces a 3-aminomethylpyridine side-chain, fundamentally altering hydrogen-bonding capacity, basicity (pKa ~6–7 for the pyridine nitrogen), and conformational flexibility relative to the 3-alkyl or 3-aryl series. Additionally, the para-bromine on the N-phenyl ring modulates both lipophilicity (ΔlogP ~+0.5–0.8 vs. the unsubstituted phenyl analog) and potential halogen-bonding interactions with biological targets [2]. Any procurement decision that treats this compound as interchangeable with, for example, 3-(4-bromophenyl)-1-methylpyrrolidine-2,5-dione or 1-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione risks selecting a molecule with a fundamentally different pharmacological profile.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione vs. Analogs


Physicochemical Differentiation: logP, logD, and Polar Surface Area vs. 1-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione

The target compound exhibits a calculated logP of 0.58 and logD₇.₄ of 0.58, with a polar surface area (PSA) of 50.4 Ų . In contrast, 1-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione (CAS 25998-51-0; C₁₁H₁₀BrNO₂, MW 268.1) has a predicted logP of ~2.1–2.4 and a PSA of ~37 Ų, reflecting the absence of the pyridinylmethylamino moiety . The 1.5-log-unit difference in lipophilicity and the 13 Ų increase in PSA shift the target compound closer to CNS drug-like chemical space (logP <3, PSA <90 Ų) but also enhance aqueous solubility (logSw –0.89) relative to the simpler N-aryl succinimide .

Physicochemical profiling Lipophilicity CNS drug-likeness

Structural Differentiation: Hydrogen-Bond Donor Count vs. 3-(4-Bromophenyl)-1-(pyridin-2-yl)pyrrolidine-2,5-dione Analogs

The target compound possesses one hydrogen-bond donor (the secondary amine linking the pyrrolidine core to the pyridin-3-ylmethyl group). This contrasts with the 1-(2-pyridinyl)-3-aryl-pyrrolidine-2,5-dione series described by Kamiński and Obniska, which uniformly lack hydrogen-bond donors (HBD = 0) [1]. The single HBD in the target compound enables directional hydrogen-bonding interactions with protein backbone carbonyls or side-chain acceptors, a feature absent in the anticonvulsant succinimide series that relies solely on hydrophobic and π-stacking interactions for target binding.

Medicinal chemistry Hydrogen bonding Target engagement

Pyridine Regioisomer Differentiation: 3-Pyridylmethyl vs. 4-Pyridylmethyl Positioning

The target compound incorporates a pyridin-3-ylmethyl (meta-pyridyl) substituent, whereas the closest cataloged positional isomer—1-(4-Bromophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione—carries a para-pyridyl group . This seemingly minor shift alters the spatial vector and basicity of the pyridine nitrogen (pyridin-3-yl: pKa ~5.2 for the conjugate acid of the ring nitrogen, pointing away from the succinimide plane; pyridin-4-yl: pKa ~5.5, oriented linearly). In the context of the succinimide anticonvulsant SAR, Kamiński and Obniska established that even the position of a methyl group on the pyridine ring (position-4 vs. position-6) dictates anti-scPTZ protection magnitude [1]. By analogy, the 3-pyridyl vs. 4-pyridyl regioisomerism of the present compound is predicted to produce distinct binding poses and target selectivity profiles.

Regioisomerism Molecular recognition Binding pose

Class-Level Anti-Inflammatory Potential: Pyrrolidine-2,5-dione COX-2/5-LOX Inhibition

Although direct bioactivity data for the target compound are not publicly available, structurally related N-substituted pyrrolidine-2,5-dione derivatives have demonstrated multitarget anti-inflammatory activity through COX-1, COX-2, and 5-LOX inhibition. In the 2019 study of cycloalkyl-substituted pyrrolidine-2,5-diones, compound 13e achieved a COX-2 IC₅₀ of 0.98 μM with a selectivity index (COX-1/COX-2) of 31.5, while in vivo carrageenan-induced paw edema testing confirmed anti-inflammatory efficacy at safe doses (up to 1000 mg/kg) [1]. The target compound’s N-(4-bromophenyl) substitution and 3-aminomethylpyridine extension introduce additional polar and halogen-bonding features not present in the 13a–e series, suggesting potential for differentiated COX-2/5-LOX selectivity profiles.

Anti-inflammatory COX-2 inhibition Multitarget pharmacology

Halogen-Substituent Differentiation: 4-Bromophenyl vs. Unsubstituted Phenyl at N-1 Position

The para-bromine atom on the N-phenyl ring distinguishes the target compound from its des-bromo analog. In pyrrolidine-2,5-dione anticonvulsant SAR, the presence and position of halogen substituents on the N-aryl ring significantly modulate both potency and neurotoxicity. Obniska et al. (2012) reported that 3-(2-bromophenyl)-pyrrolidine-2,5-dione derivatives exhibit ED₅₀ values of 7.4–26.4 mg/kg in the scPTZ seizure model, with halogen identity and position affecting the therapeutic index relative to reference antiepileptics (ethosuximide, valproic acid) [1]. The para-bromine in the target compound provides both steric bulk and a σ-hole for halogen bonding, features absent in the unsubstituted phenyl series, which Kamiński and Obniska found to be inactive in both MES and scPTZ tests [2].

Halogen bonding Metabolic stability CYP inhibition

Racemic Nature and Its Implications for Screening vs. Enantiopure Analogs

The target compound is supplied as a racemic mixture (explicitly noted by ChemDiv: STEREO = RACEMIC MIXTURE) . The 3-position of the pyrrolidine-2,5-dione ring is a chiral center; consequently, the (R)- and (S)-enantiomers may exhibit differential target binding. This is significant because certain close analogs, such as 3-(4-bromophenyl)-1-methylpyrrolidine-2,5-dione (CAS 2319-45-1), are achiral at the 3-position (no substituent bearing a stereocenter) and thus do not present enantioselectivity considerations . For primary screening, the racemate provides an economical means to assess scaffold activity; upon hit identification, enantiomer resolution becomes a differentiating development step.

Stereochemistry Enantioselectivity Screening libraries

Procurement-Relevant Application Scenarios for 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione


Diversity-Oriented Screening Library Expansion for CNS Drug Discovery

With a calculated logP of 0.58, PSA of 50.4 Ų, and a single H-bond donor, the compound falls within favorable CNS drug-like property space . Its structural features—racemic pyrrolidine-2,5-dione core, 4-bromophenyl N-substituent, and 3-pyridylmethylamino side-chain—provide three distinct vectors for target interaction not simultaneously present in any single CNS screening compound from the classical anticonvulsant succinimide series [1]. Procurement is warranted for CNS-focused diversity libraries seeking to expand beyond the 1-(2-pyridinyl)-3-alkyl-succinimide chemotype.

Head-to-Head COX-2 Selectivity Profiling Against Pyrrolidine-2,5-dione Benchmark 13e

Given that N-substituted pyrrolidine-2,5-diones have demonstrated sub-micromolar COX-2 inhibition (e.g., compound 13e: IC₅₀ = 0.98 μM, SI = 31.5) , the target compound should be procured for direct comparative in vitro COX-1/COX-2/5-LOX profiling. The 3-pyridinylmethylamino extension and 4-bromophenyl group introduce additional polarity and halogen-bonding potential not present in the published 13a–e series, offering a testable hypothesis for improved COX-2 selectivity.

Regioisomeric Probe for Pyridine-Dependent Target Engagement Studies

The compound serves as the 3-pyridyl (meta) regioisomer paired with its 4-pyridyl (para) counterpart . Both isomers share the same molecular formula (C₁₆H₁₄BrN₃O₂) but differ in pyridine nitrogen vector. This regioisomeric pair can be used as matched molecular probes to interrogate the spatial requirements of pyridine-recognition sites in bromodomain, kinase, or GPCR targets, directly addressing the SAR principle established by Kamiński and Obniska that pyridine substituent position dictates anticonvulsant efficacy [1].

Halogen-Bonding Fragment Evolution Starting Point

The 4-bromophenyl group provides a σ-hole for halogen bonding—a non-canonical interaction increasingly exploited in fragment-based drug design . Unlike the 3-methyl or 3-cyclohexyl pyrrolidine-2,5-diones that dominated early anticonvulsant SAR, this compound offers the opportunity to probe halogen-bonding contributions to target affinity and selectivity, particularly against protein targets with backbone carbonyl acceptors in hydrophobic pockets.

Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.